Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,4-difluorophenyl group attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,4-difluorophenyl)-3-hydroxypropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a similar esterification process, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(3,4-difluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanol.
Substitution: 3-(3,4-difluorophenyl)-3-hydroxypropanoate derivatives with substituted groups on the phenyl ring.
Scientific Research Applications
Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group and the ester moiety play crucial roles in its reactivity and binding to biological molecules. The presence of fluorine atoms on the phenyl ring enhances its stability and lipophilicity, which can influence its biological activity.
Comparison with Similar Compounds
Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate: Similar structure but with chlorine atoms instead of fluorine, which affects its reactivity and biological activity.
Ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate: Similar structure but with methyl groups instead of fluorine, leading to different chemical and physical properties.
Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate: An oxidized form of the compound with different reactivity and applications.
This compound stands out due to the presence of fluorine atoms, which impart unique properties such as increased stability and potential biological activity.
Properties
IUPAC Name |
ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGDGDQVUYOSQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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